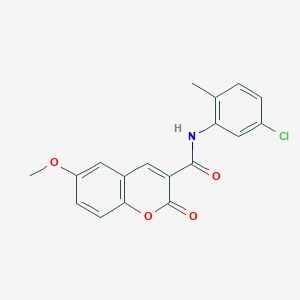
N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide” is likely an organic compound containing a carboxamide group (-CONH2), a methoxy group (-OCH3), and a chloro group (-Cl). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, methoxy, and chloro groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, the methoxy group could be demethylated, and the chloro group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research has demonstrated the synthesis of compounds with potential antimicrobial properties, where similar chemical structures have been screened for in vitro antibacterial and antifungal activities. These compounds, including a series related to quinazolinone and thiazolidinone, have been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising antimicrobial potential (Desai, Dodiya, & Shihora, 2011).
Gene Expression Inhibition
Another application involves compounds acting as inhibitors of gene expression, particularly targeting transcription factors like NF-kappaB and AP-1. These are crucial in the regulation of genes involved in inflammation and cancer. Such studies contribute to understanding how structural modifications of compounds can enhance or reduce their biological activity and potential bioavailability (Palanki et al., 2000).
Cytotoxicity Studies
The development of novel pyrazole and pyrazolopyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells represents another significant area of research. These studies are vital for identifying new chemotherapeutic agents with potential efficacy against various cancers (Hassan, Hafez, & Osman, 2014).
Synthesis Methods
Research into efficient synthesis methods for N-methoxy-N-methylamides from carboxylic acids, which are valuable intermediates in organic synthesis, represents a crucial aspect of chemical research. These methods enable the preparation of a wide range of compounds with potential applications in medicinal chemistry and materials science (Sibi et al., 1995).
Solid-State Chemistry
Investigations into the solid-phase transitions of pharmaceutical compounds contribute to understanding their physical stability and polymorphism, which is essential for drug formulation and development. Studies on compounds like CS-891 provide insights into how physical manipulations like grinding can affect a compound's crystalline and amorphous states, influencing its pharmaceutical properties (Yada et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A similar compound,(3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target, it may be involved in the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
If the compound indeed targets theEnoyl-[acyl-carrier-protein] reductase [NADH], it could potentially inhibit the growth of Mycobacterium tuberculosis by disrupting its fatty acid synthesis pathway .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-3-4-12(19)9-15(10)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYMNJFLRYIYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


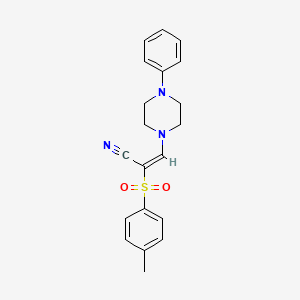
![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)
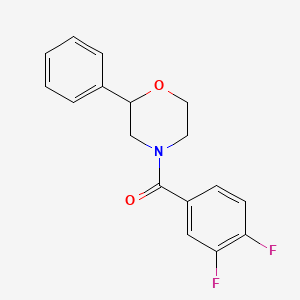
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2415173.png)
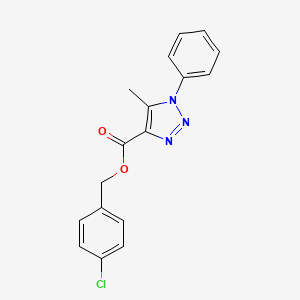
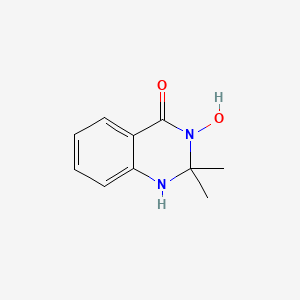
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2415176.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)


![N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2415184.png)